

A Spectroscopic Comparison of 1-Benzhydrylazetidin-3-one and its Synthetic Precursors

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Compound of Interest

Compound Name: 1-Benzhydrylazetidin-3-one

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A detailed analysis of the key spectroscopic features of **1-Benzhydrylazetidin-3-one** and its precursors, providing researchers, scientists, and drug development professionals with essential data for identification, characterization, and quality control.

This guide presents a comparative spectroscopic analysis of **1-Benzhydrylazetidin-3-one**, a valuable building block in medicinal chemistry, and its precursors: 1-Benzhydrylazetidin-3-ol, Benzhydrylamine, and Epichlorohydrin. The data herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offers a comprehensive spectroscopic fingerprint of each compound, facilitating their unambiguous identification and the monitoring of the synthetic pathway.

Spectroscopic Data Summary

The following table summarizes the key quantitative spectroscopic data for **1-Benzhydrylazetidin-3-one** and its precursors.

Compound	Spectroscopic Technique	Key Data Points
1-Benzhydrylazetidin-3-one	^1H -NMR (CDCl_3 , 300 MHz)	δ (ppm): 7.48-7.22 (m, 10H, Ar-H), 4.60 (s, 1H, N-CH), 4.01 (s, 4H, CH_2)[1][2]
Infrared (IR)	Data not available in search results.	
Mass Spectrometry (MS)	Data not available in search results.	
1-Benzhydrylazetidin-3-ol	^1H -NMR (CDCl_3)	δ (ppm): 7.4-7.1 (m, 10H, Ar-H), 4.4 (s, 1H, N-CH), 3.7-3.5 (m, 2H, CH_2), 3.1-2.9 (m, 2H, CH_2), 2.4 (br s, 1H, OH)
Infrared (IR) of HCl salt (KBr)	ν (cm^{-1}): Broad OH stretch, aromatic C-H stretch, C-N stretch.	
Mass Spectrometry (MS) of HCl salt	m/z : 275.7 ($\text{M}+\text{H}$) ⁺ [3]	
Benzhydrylamine	^1H -NMR (CDCl_3)	δ (ppm): 7.4-7.2 (m, 10H, Ar-H), 5.1 (s, 1H, CH), 1.9 (s, 2H, NH_2)
Infrared (IR) (Neat)	ν (cm^{-1}): N-H stretch (~3300-3400), aromatic C-H stretch (~3000-3100), C-N stretch.	
Mass Spectrometry (MS)	m/z : 183 (M^+), 167, 104.	
Epichlorohydrin	^1H -NMR (CDCl_3 , 400 MHz)	δ (ppm): 3.58 (d, $J=8.0$ Hz, 1H), 3.25 (m, 1H), 2.90 (t, $J=4.0$ Hz, 1H), 2.70 (q, $J=4.0$ Hz, 1H)
Infrared (IR)	ν (cm^{-1}): C-H stretch (~2900-3000), C-O-C stretch (~1250), C-Cl stretch (~750).	

Mass Spectrometry (MS)m/z: 92 (M⁺), 57, 49.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These represent generalized protocols and may require optimization based on the specific instrument used.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

A sample of the compound (5-10 mg) was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃). The solution was transferred to a 5 mm NMR tube. ¹H-NMR spectra were recorded on a 300 MHz or 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Infrared (IR) Spectroscopy:

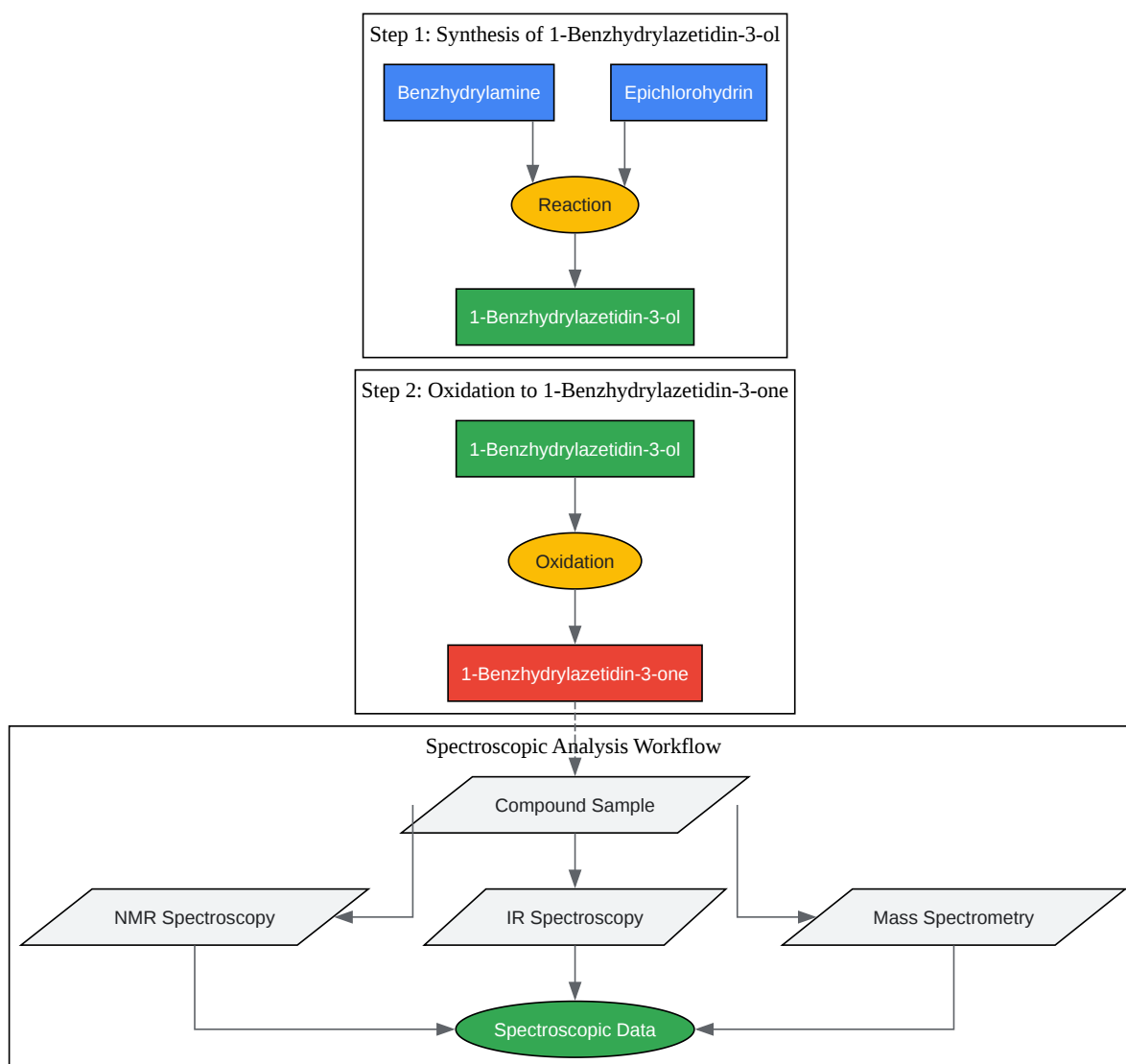
For liquid samples (Benzhydrylamine, Epichlorohydrin), a thin film was prepared between two potassium bromide (KBr) plates. For solid samples (1-Benzhydrylazetidin-3-ol HCl), a KBr pellet was prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a translucent disk. IR spectra were recorded on an FTIR spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

Mass spectra were obtained using an electron ionization (EI) source. The sample was introduced into the mass spectrometer, and the resulting mass-to-charge ratio (m/z) of the fragments was recorded.

Synthetic Pathway and Experimental Workflow

The synthesis of **1-Benzhydrylazetidin-3-one** from its precursors is a two-step process. The logical workflow for the synthesis and subsequent spectroscopic analysis is illustrated below.



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Synthetic pathway and analytical workflow.

The diagram above outlines the two-stage synthesis of **1-Benzhydrylazetidin-3-one**. The first stage involves the reaction of Benzhydrylamine and Epichlorohydrin to yield 1-Benzhydrylazetidin-3-ol. The second stage is the oxidation of this alcohol to the corresponding ketone, **1-Benzhydrylazetidin-3-one**. Each compound in this pathway can be characterized using a standard analytical workflow comprising NMR, IR, and MS techniques to confirm its structure and purity.

This guide provides a foundational spectroscopic dataset for **1-Benzhydrylazetidin-3-one** and its precursors. Researchers can utilize this information for reaction monitoring, quality assurance of starting materials and products, and as a reference for the characterization of related azetidine derivatives.

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- To cite this document: BenchChem. [A Spectroscopic Comparison of 1-Benzhydrylazetidin-3-one and its Synthetic Precursors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b119530#spectroscopic-comparison-of-1-benzhydrylazetidin-3-one-and-its-precursors]

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